Benzyl-PEG6-amine
Overview
Description
Benzyl-PEG6-amine: is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (PROteolysis TArgeting Chimeras) linker. It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The compound is characterized by its molecular formula C19H33NO6 and a molecular weight of 371.47 g/mol .
Mechanism of Action
Target of Action
Benzyl-PEG6-amine, also known as BnO-PEG5-CH2CH2NH2, is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By facilitating the degradation of specific target proteins, it can influence various cellular processes depending on the function of the degraded protein.
Pharmacokinetics
The pharmacokinetics of this compound are not well-studied. As a PROTAC linker, its absorption, distribution, metabolism, and excretion (ADME) properties would largely depend on the specific PROTAC molecule it is part of. The PEGylation of the compound may enhance its solubility and stability, potentially improving its bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein in cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and efficacy of the PROTAC. Additionally, the presence of other biomolecules can affect the binding affinity of the PROTAC for its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG6-amine is synthesized through a series of chemical reactions involving polyethylene glycol and benzylamine. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form a PEG-tosylate or PEG-mesylate intermediate.
Nucleophilic Substitution: The activated PEG intermediate undergoes nucleophilic substitution with benzylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or mesyl chloride.
Continuous Flow Reaction: The activated PEG is continuously reacted with benzylamine in a flow reactor to ensure efficient mixing and reaction.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Substituted this compound derivatives.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
Benzyl-PEG6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the production of specialized polymers and materials with specific properties
Comparison with Similar Compounds
Benzyl-PEG4-amine: A shorter PEG chain variant with similar properties but different solubility and bioavailability.
Benzyl-PEG8-amine: A longer PEG chain variant with enhanced solubility but potentially different pharmacokinetics.
Benzyl-PEG-NH2: A simpler variant without the extended PEG chain, used in different applications.
Uniqueness: Benzyl-PEG6-amine is unique due to its optimal PEG chain length, which balances solubility, bioavailability, and pharmacokinetics, making it highly effective as a PROTAC linker .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNQQTUZLGTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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